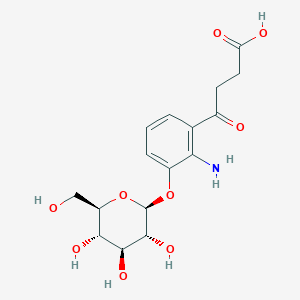
4-Ahph-oba-glu
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ahph-oba-glu is a low-molecular-weight UV-filter molecule found in the human lens. It absorbs UV-B (280–330 nm) and UV-C radiation, protecting the eye from potential damage .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ahph-oba-glu involves multiple steps, starting with the preparation of the amino-hydroxyphenyl intermediate. This intermediate is then reacted with oxobutanoic acid under controlled conditions to form the desired compound. The final step involves glucosylation to attach the glucose moiety.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial for maximizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ahph-oba-glu undergoes various chemical reactions, including:
Oxidation: The amino and hydroxy groups can be oxidized under specific conditions.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives with modified amino and hydroxy groups.
Reduction: Reduced derivatives with hydroxyl groups replacing oxo groups.
Substitution: Substituted derivatives with new functional groups replacing the amino group.
Applications De Recherche Scientifique
4-Ahph-oba-glu has several scientific research applications:
Chemistry: Used as a UV-filter in various chemical formulations.
Biology: Studied for its role in protecting the human lens from UV radiation.
Industry: Used in the formulation of UV-protective coatings and materials.
Mécanisme D'action
The compound exerts its effects by absorbing UV-B and UV-C radiation, preventing it from reaching the sensitive tissues of the eye. The molecular targets include the proteins and DNA within the lens cells, which are protected from UV-induced damage. The pathways involved include the absorption and dissipation of UV energy as harmless heat .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Kynurenine
- 3-Hydroxykynurenine glucoside
Uniqueness
4-Ahph-oba-glu is unique due to its specific absorption spectrum and its role in the human lens. Unlike other similar compounds, it provides a broader range of UV protection, making it particularly effective in safeguarding the eye from UV-B and UV-C radiation .
Propriétés
Numéro CAS |
156913-43-8 |
|---|---|
Formule moléculaire |
C16H21NO9 |
Poids moléculaire |
371.34 g/mol |
Nom IUPAC |
4-[2-amino-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-4-oxobutanoic acid |
InChI |
InChI=1S/C16H21NO9/c17-12-7(8(19)4-5-11(20)21)2-1-3-9(12)25-16-15(24)14(23)13(22)10(6-18)26-16/h1-3,10,13-16,18,22-24H,4-6,17H2,(H,20,21)/t10-,13-,14+,15-,16-/m1/s1 |
Clé InChI |
XEXCWFKGYJFAQK-LMXXTMHSSA-N |
SMILES |
C1=CC(=C(C(=C1)OC2C(C(C(C(O2)CO)O)O)O)N)C(=O)CCC(=O)O |
SMILES isomérique |
C1=CC(=C(C(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)N)C(=O)CCC(=O)O |
SMILES canonique |
C1=CC(=C(C(=C1)OC2C(C(C(C(O2)CO)O)O)O)N)C(=O)CCC(=O)O |
Synonymes |
4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid O-glucoside 4-AHPh-OBA-Glu |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















